Tributyl(4-fluoro-3-methylphenyl)stannane
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Overview
Description
Tributyl(4-fluoro-3-methylphenyl)stannane is an organotin compound with the molecular formula C19H33FSn. It is characterized by the presence of a tin atom bonded to a 4-fluoro-3-methylphenyl group and three butyl groups. This compound is used primarily in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-fluoro-3-methylphenyl)stannane can be synthesized through the reaction of 4-fluoro-3-methylphenylmagnesium bromide with tributyltin chloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-fluoro-3-methylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Coupling Reactions: It can be used in Stille coupling reactions, where it acts as a reagent to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the tin center.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other coupled organic molecules.
Scientific Research Applications
Tributyl(4-fluoro-3-methylphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it can be employed in the synthesis of drug candidates.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which tributyl(4-fluoro-3-methylphenyl)stannane exerts its effects depends on the specific reaction or application. In Stille coupling reactions, for example, the tin atom facilitates the transfer of organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved are typically related to the reactivity of the tin center and its ability to form stable intermediates during the reaction process.
Comparison with Similar Compounds
Similar Compounds
Tributyl(phenyl)stannane: Similar structure but lacks the fluoro and methyl substituents on the phenyl ring.
Tributyl(4-fluorophenyl)stannane: Similar structure but lacks the methyl substituent on the phenyl ring.
Tributyl(3-methylphenyl)stannane: Similar structure but lacks the fluoro substituent on the phenyl ring.
Uniqueness
Tributyl(4-fluoro-3-methylphenyl)stannane is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
tributyl-(4-fluoro-3-methylphenyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOYVATZEGGUMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33FSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379144 |
Source
|
Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130739-96-7 |
Source
|
Record name | TRIBUTYL(4-FLUORO-3-METHYLPHENYL)STANNANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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